1-(2-Methoxyethyl)-3-quinolin-3-ylthiourea
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Overview
Description
1-(2-Methoxyethyl)-3-quinolin-3-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a quinoline ring, which is a heterocyclic aromatic organic compound, and a thiourea group, which contains sulfur and nitrogen atoms. The presence of the methoxyethyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-quinolin-3-ylthiourea typically involves the reaction of quinoline-3-carboxylic acid with 2-methoxyethylamine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Quinoline-3-carboxylic acid is reacted with 2-methoxyethylamine in the presence of a dehydrating agent to form the corresponding amide.
Step 2: The amide is then treated with thiophosgene to introduce the thiourea group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-quinolin-3-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
1-(2-Methoxyethyl)-3-quinolin-3-ylthiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-quinolin-3-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The quinoline ring can intercalate with DNA, potentially affecting gene expression and cellular processes. These interactions contribute to the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxyethyl)-3-quinolin-3-ylthiourea: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a quinoline ring.
Uniqueness
1-(2-Methoxyethyl)-3-quinolin-3-ylthiourea is unique due to the combination of the quinoline ring and the methoxyethyl group. This combination imparts specific chemical and biological properties that are distinct from other thiourea derivatives. The presence of the quinoline ring enhances its potential as a therapeutic agent, while the methoxyethyl group influences its solubility and reactivity.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-quinolin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-17-7-6-14-13(18)16-11-8-10-4-2-3-5-12(10)15-9-11/h2-5,8-9H,6-7H2,1H3,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFFVLBPWYNMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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